2-Cyclopropoxyacetic acid 2-Cyclopropoxyacetic acid
Brand Name: Vulcanchem
CAS No.: 246869-07-8
VCID: VC7962032
InChI: InChI=1S/C5H8O3/c6-5(7)3-8-4-1-2-4/h4H,1-3H2,(H,6,7)
SMILES: C1CC1OCC(=O)O
Molecular Formula: C5H8O3
Molecular Weight: 116.11

2-Cyclopropoxyacetic acid

CAS No.: 246869-07-8

Cat. No.: VC7962032

Molecular Formula: C5H8O3

Molecular Weight: 116.11

* For research use only. Not for human or veterinary use.

2-Cyclopropoxyacetic acid - 246869-07-8

Specification

CAS No. 246869-07-8
Molecular Formula C5H8O3
Molecular Weight 116.11
IUPAC Name 2-cyclopropyloxyacetic acid
Standard InChI InChI=1S/C5H8O3/c6-5(7)3-8-4-1-2-4/h4H,1-3H2,(H,6,7)
Standard InChI Key KMWUDQCOBHVOGJ-UHFFFAOYSA-N
SMILES C1CC1OCC(=O)O
Canonical SMILES C1CC1OCC(=O)O

Introduction

Physicochemical Properties of Related Compounds

Cyclopropylacetic Acid (CAS 5239-82-7)

This compound, with the formula C₅H₈O₂, exhibits the following properties :

PropertyValue
Molecular Weight100.12 g/mol
Density1.14 g/mL at 25°C
Boiling Point191.7°C at 760 mmHg
Flash Point93°C
pKa4.76 (predicted)
SolubilitySlightly soluble in chloroform

Its synthesis typically involves the alkylation of malonic ester derivatives with cyclopropane precursors, followed by hydrolysis and decarboxylation .

(2S)-Amino(cyclopropyl)acetic Acid (CAS 15785-26-9)

This chiral amino acid derivative (C₅H₉NO₂) has a cyclopropane ring attached to the alpha-carbon of glycine :

PropertyValue
Molecular Weight115.13 g/mol
Melting Point251°C
Boiling Point253.5°C at 760 mmHg
Density1.3 g/cm³

Its high melting point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the amino and carboxyl groups .

Cyclopropyl(oxo)acetic Acid (CAS 13885-13-7)

This ketone-containing analog (C₅H₆O₃) features a cyclopropane ring adjacent to a glyoxylic acid moiety :

PropertyValue
Molecular Weight114.10 g/mol
Boiling Point195.2°C at 760 mmHg
Density1.4 g/cm³
LogP-0.87

The low LogP value indicates high polarity, consistent with its ketone and carboxylic acid functionalities .

Synthetic Pathways and Reactivity

Cyclopropane rings are often introduced via Simmons–Smith cyclopropanation or through ring-closing metathesis. For cyclopropylacetic acid, a common route involves the reaction of cyclopropylmethyl magnesium bromide with carbon dioxide, followed by acidification . Derivatives like (2S)-amino(cyclopropyl)acetic acid may be synthesized via enzymatic resolution or asymmetric hydrogenation of corresponding α,β-unsaturated precursors .

Applications in Pharmaceutical and Material Science

Material Science

The high density and thermal stability of cyclopropane derivatives make them candidates for high-performance polymers. For instance, cyclopropylacetic acid derivatives have been copolymerized with ethylene to enhance tensile strength .

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